Desmethylranitidine

Description

Significance in Chemical and Pharmaceutical Research

In pharmaceutical research, desmethylranitidine serves as a vital reference standard. It is extensively utilized in the development and validation of analytical methods, as well as in quality control processes for ranitidine (B14927) drug substances and finished products scribd.com. This application is critical for ensuring that pharmaceutical formulations meet stringent regulatory guidelines for purity and consistency.

Role as a Ranitidine Metabolite and Related Compound

This compound is a well-established metabolite of ranitidine, observed in both human and animal metabolism, particularly in rats atamanchemicals.comnih.govfishersci.itnih.govdaneshyari.comijpcbs.com. The formation of this compound from ranitidine occurs primarily in the liver through N-demethylation, a metabolic process largely mediated by cytochrome P450 (CYP) enzymes atamanchemicals.com. Studies have shown that this desmethylation can be significantly inhibited by CYP inhibitors such as SKF525A atamanchemicals.com.

Ranitidine undergoes hepatic metabolism to produce several metabolites. While ranitidine N-oxide is often cited as the principal metabolite in human urine, typically accounting for less than 4% of the administered dose, this compound represents a smaller but consistent fraction, usually around 1-3% of the dose excreted renally nih.govfishersci.itnih.govdaneshyari.comijpcbs.com. Another identified metabolite is ranitidine S-oxide, which also accounts for approximately 1% of the dose nih.govnih.govdaneshyari.comijpcbs.com. This compound is generally considered pharmacologically inactive.

The relative proportions of these metabolites can vary depending on the species and the mode of drug administration fishersci.it. For instance, this compound was not observed to be a substrate for further metabolism in isolated rat hepatocytes atamanchemicals.com.

Table 1: Major Metabolites of Ranitidine in Humans

| Metabolite Name | Typical Excretion Percentage (of dose) | Primary Formation Pathway | Enzyme System Involved | Pharmacological Activity |

| Ranitidine N-oxide | <4% nih.govfishersci.itnih.govdaneshyari.comijpcbs.com | N-oxygenation | FMOs, CYP atamanchemicals.com | Inactive |

| This compound | 1-3% atamanchemicals.comnih.govdaneshyari.comijpcbs.com | N-demethylation | CYP atamanchemicals.com | Inactive |

| Ranitidine S-oxide | 1% nih.govnih.govdaneshyari.comijpcbs.com | S-oxygenation | FMOs, CYP atamanchemicals.com | Inactive |

Relevance in Impurity Profiling and Drug Substance Stability Research

This compound's significance extends critically to impurity profiling and drug substance stability research for ranitidine. It is recognized as an impurity that can be present in ranitidine drug products chemicea.comscribd.com. The presence of impurities can adversely affect a drug's quality, safety, and efficacy by altering its pharmacological properties, increasing toxicity, or leading to undesirable side effects chemicea.com. Consequently, strict control and monitoring of such impurities are paramount in pharmaceutical manufacturing chemicea.com.

Ranitidine itself is known to undergo degradation, forming various decomposition products, including this compound, particularly under oxidative conditions. This degradation can also lead to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, which has been a significant concern leading to widespread recalls of ranitidine products nih.gov. N-Nitroso Desmethyl Ranitidine, a related nitrosamine (B1359907) impurity, has also been identified as a concern in this context.

Stability studies are an integral part of drug development and quality assurance, designed to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the drug molecule. This compound serves as a crucial reference standard in these studies, enabling analytical procedures to accurately identify, quantify, and characterize impurities and degradation products chemicea.comscribd.com. Advanced analytical techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are employed for the sensitive and specific determination of ranitidine and its metabolites and impurities, including this compound, in various matrices atamanchemicals.com.

Table 2: Key Impurities and Related Compounds of Ranitidine

| Compound Name | Relevance to Ranitidine |

| This compound | Metabolite and identified impurity/degradation product atamanchemicals.comnih.govchemicea.comscribd.com |

| Ranitidine N-oxide | Major metabolite and degradation product nih.govfishersci.itnih.govdaneshyari.comijpcbs.com |

| Ranitidine S-oxide | Metabolite and degradation product nih.govfishersci.itnih.govdaneshyari.comijpcbs.com |

| N-Nitrosodimethylamine (NDMA) | Probable human carcinogen and impurity nih.gov |

| N-Nitroso Desmethyl Ranitidine | Related nitrosamine impurity |

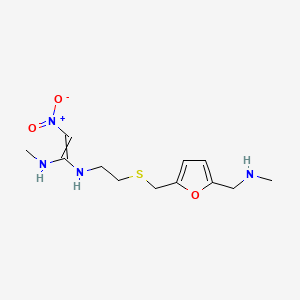

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20N4O3S |

|---|---|

Molecular Weight |

300.38 g/mol |

IUPAC Name |

1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3 |

InChI Key |

WZLBVRXZNDXPPW-UHFFFAOYSA-N |

SMILES |

CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC |

Canonical SMILES |

CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC |

Origin of Product |

United States |

Biotransformation and Metabolic Pathways of Desmethylranitidine

Demethylation as a Primary Biotransformation Route

Desmethylranitidine itself is a product of demethylation from its parent compound, ranitidine (B14927). However, studies investigating the further metabolism of this compound have indicated that it is generally a stable metabolite and does not undergo further demethylation in the tested in vitro systems ebi.ac.uk.

In Vitro Biotransformation Studies (Non-Human Systems)

In vitro studies using non-human systems have provided valuable insights into the metabolic fate of this compound. These studies consistently highlight this compound as a product of ranitidine metabolism, with limited evidence of its further biotransformation.

Liver microsomes from both rats and humans are capable of oxidizing ranitidine to produce this compound as one of its metabolites ebi.ac.uknih.govjst.go.jp. The formation of this compound in these microsomal incubations was shown to be inhibited by compounds known to inhibit CYP enzymes, such as tranylcypromine, α-naphthoflavone, and quinidine, further supporting the role of CYPs in its formation from ranitidine ebi.ac.uknih.govjst.go.jp. However, the direct metabolism of this compound itself in liver microsome incubation studies is not extensively reported as a significant pathway; rather, it appears to be a relatively stable end-product ebi.ac.uk.

Studies utilizing isolated hepatocytes from non-human species, such as rats and dogs, have demonstrated that these cells metabolize ranitidine into various products, including this compound ebi.ac.uk. Crucially, in these isolated hepatocyte models, this compound was explicitly identified as not being a substrate for further metabolism ebi.ac.uk. This finding suggests that once formed, this compound tends to be a terminal metabolite in these cellular systems, indicating its stability against further biotransformation by the enzymatic machinery present in hepatocytes ebi.ac.uk.

Table 2: Summary of this compound's Metabolic Fate in In Vitro Systems

| In Vitro System | Species | This compound as Product of Ranitidine Metabolism | This compound as Substrate for Further Metabolism |

| Liver Microsomes | Rat, Human | Yes (12-16% of ranitidine metabolites) ebi.ac.uknih.govjst.go.jp | Not extensively reported as a significant pathway ebi.ac.uk |

| Isolated Hepatocytes | Rat, Dog | Yes ebi.ac.uk | No, not a substrate for metabolism ebi.ac.uk |

Liver Microsome Incubation Studies

Comparison with Other Ranitidine Metabolites in Biotransformation Studies

Beyond this compound, ranitidine's biotransformation commonly yields ranitidine N-oxide and ranitidine S-oxide idrblab.netmims.comjrasb.comresearchgate.net. Studies investigating the biotransformation of ranitidine by environmental microorganisms have also identified these compounds, including this compound, as transformation products jrasb.comresearchgate.netresearchgate.net.

However, the prevalence of this compound among these products can vary depending on the biotransforming agent. For instance, in studies utilizing the ammonia-oxidizing archaeon Nitrososphaera gargensis, ranitidine N-oxide and this compound were either not detected or found at very low concentrations (less than 1% of the initial ranitidine), whereas ranitidine S-oxide was detected, albeit at low levels acs.orgnih.gov. This suggests that while all three are known metabolites, their relative abundance can differ significantly across various biological systems.

Comparative studies have shown that the same biotransformation reactions for ranitidine can be carried out by both ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) strains researchgate.netacs.orgnih.gov. Notably, the AOA strain Nitrososphaera gargensis has demonstrated higher ranitidine biotransformation rates compared to certain AOB strains, such as Nitrosomonas nitrosa Nm9025 and Nitrosomonas sp. Nm95, when cultivated under optimal conditions with equivalent ammonium (B1175870) concentrations researchgate.net.

The following table illustrates a comparison of ranitidine biotransformation rates by different ammonia-oxidizing microorganisms:

Table 1: Comparative Biotransformation Rates of Ranitidine by Ammonia-Oxidizing Microorganisms

| Microorganism Type | Specific Strain | Relative Ranitidine Biotransformation Rate (vs. AOB) | Reference |

| Ammonia-Oxidizing Archaea (AOA) | Nitrososphaera gargensis | 3-5 times higher | researchgate.net |

| Ammonia-Oxidizing Bacteria (AOB) | Nitrosomonas nitrosa Nm9025 | Baseline (for comparison) | researchgate.net |

| Ammonia-Oxidizing Bacteria (AOB) | Nitrosomonas sp. Nm95 | Baseline (for comparison) | researchgate.net |

Biotransformation by Environmental Microorganisms

Environmental microorganisms play a crucial role in the biotransformation of pharmaceuticals, including ranitidine and its metabolites like this compound, in various aquatic environments such as surface water, wastewater, and groundwater jrasb.comresearchgate.netresearchgate.net. These microorganisms possess a non-specific substrate range, enabling them to degrade diverse pharmaceutical compounds jrasb.comresearchgate.netresearchgate.net. This microbial biotransformation is a key aspect of green chemistry and environmental management strategies, contributing to the breakdown and removal of pollutants from ecosystems jrasb.comnmb-journal.com.

Role of Ammonia-Oxidizing Microorganisms

Ammonia-oxidizing microorganisms (AOMs), encompassing both ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA), are particularly significant in the environmental biotransformation of ranitidine jrasb.comresearchgate.netresearchgate.net. Research, such as that by Men et al. (2016), demonstrated that the ammonia-oxidizing archaeon Nitrososphaera gargensis in activated sludge can biotransform ranitidine into products including ranitidine N-oxide, ranitidine S-oxide, and this compound jrasb.comresearchgate.netresearchgate.net.

The biotransformation of ranitidine by AOA and AOB strains is often a cometabolic process, meaning it occurs concurrently with active ammonia (B1221849) oxidation researchgate.netacs.orgnih.gov. The ammonia monooxygenase (AMO) enzyme, produced by these microorganisms, is hypothesized to be involved in the biotransformation of micropollutants like ranitidine acs.orgnih.gov. Studies have established a positive correlation between the biotransformation of micropollutants and the level of ammonia oxidation activities, as well as the abundance of the archaeal ammonia monooxygenase gene (amoA) transcripts in nitrifying activated sludge acs.orgnih.gov. Furthermore, the inhibition of nitrification, for example by allylthiourea (B1665245) (ATU) which is an AMO inhibitor, has been observed to lead to a decrease in micropollutant biotransformation acs.org.

Chemical Synthesis and Impurity Chemistry of Desmethylranitidine

Synthetic Methodologies for Desmethylranitidine and Related Analogues

While this compound is predominantly known as a metabolic or degradation product of ranitidine (B14927), its synthetic methodologies are typically focused on its preparation as a reference standard for analytical and quality control purposes in pharmaceutical development and manufacturing nih.govwikipedia.orgveeprho.com. Explicit detailed synthetic routes for de novo synthesis of this compound for large-scale production are not widely documented, as its primary relevance stems from its presence as an impurity or metabolite. However, its availability as a fully characterized chemical compound ensures its use in analytical method development, validation, and quality control applications nih.gov.

Formation as a Chemical Degradation Product of Ranitidine

This compound is a recognized chemical degradation product and metabolite of ranitidine chemicea.comfda.govfishersci.comnih.gov. Its formation occurs through N-demethylation, a metabolic pathway primarily mediated by drug-metabolizing enzymes such as cytochrome P450 (CYP) isoforms, including CYP1A2, CYP2D6, and CYP2C19. In humans, this compound typically accounts for a small percentage of the administered ranitidine dose, with reports indicating it can represent approximately 1% of metabolites fda.govfishersci.com. However, in some animal studies, such as in rats, up to 14% of the administered dose was excreted as this compound in urine. The formation of this compound is a key step in the degradation cascade of ranitidine, as it exposes a secondary amine group that can subsequently undergo further reactions, notably nitrosation.

The degradation of ranitidine, leading to products like this compound, can be influenced by various factors. These include the presence of oxidizing agents, high temperatures, metal ions, suspended particles, and oxygen nih.gov. Photodegradation is also a known pathway for ranitidine decomposition nih.gov.

N-Nitroso this compound: Formation and Significance as an Impurity

N-Nitroso this compound (NDSRI) is an N-nitroso derivative of the secondary amine present in this compound and is a critical impurity in ranitidine products wikipedia.orgveeprho.comnih.gov. The presence of nitrosamine (B1359907) impurities, including N-Nitroso this compound, has led to significant regulatory scrutiny and product recalls due to their classification as probable human carcinogens fda.govnih.gov. Regulatory bodies such as the U.S. FDA and EMA have established stringent acceptable intake (AI) limits for these compounds to ensure patient safety. For N-Nitroso this compound, the U.S. FDA's acceptable intake limit is 26.5 ng/day.

The formation of N-Nitroso this compound typically involves a two-step process originating from ranitidine:

N-Demethylation of Ranitidine: Ranitidine, which contains a tertiary amine group, undergoes N-demethylation to form this compound. This reaction removes one methyl group from the dimethylamino moiety, resulting in a secondary amine.

Nitrosation of this compound: The newly formed secondary amine functionality in this compound is susceptible to nitrosation. This reaction occurs when the secondary amine reacts with nitrosating agents, such as nitrites (NO2-) nih.gov. Nitrites can be present as impurities in raw materials, excipients, or can be formed from nitrate (B79036) impurities under certain conditions. The general chemical pathway for nitrosamine formation involves the reaction between nitrites and secondary amines.

The formation of N-Nitroso this compound, like other nitrosamines, is influenced by various environmental and chemical conditions. Key factors include:

Presence of Nitrosating Agents: The availability of nitrites is paramount. These can originate from the degradation of other compounds, impurities in excipients (e.g., sodium nitrite (B80452) in some formulations), or from the environment.

pH Conditions: The nitrosation reaction is typically favored under acidic conditions, where nitrites can be protonated to form nitrous acid (HNO2), which is a more reactive nitrosating species.

Temperature: Elevated temperatures can accelerate chemical degradation processes, including the formation of nitrosamines nih.gov.

Time: Prolonged storage or exposure to reactive conditions increases the likelihood of nitrosamine formation.

Presence of Catalysts/Inhibitors: Metal ions and certain other substances can catalyze or inhibit nitrosation reactions nih.gov. For instance, ranitidine's inherent instability has been linked to the formation of nitrosamine impurities fda.gov.

Chemical Pathways Leading to N-Nitroso this compound Formation

Impurity Profiling in Pharmaceutical Development and Manufacturing

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety, efficacy, and quality of drug products. For ranitidine, strict control and monitoring of impurities like this compound and N-Nitroso this compound are essential. Impurities can alter the pharmacological properties of the drug, increase its toxicity, or lead to undesirable side effects, thereby compromising the drug's integrity and therapeutic effectiveness.

The characterization of related substances in ranitidine formulations involves the identification, quantification, and structural elucidation of impurities. This process is vital for regulatory compliance and product quality assurance.

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the determination of ranitidine and its degradation products, including this compound and N-Nitroso this compound, in raw materials, pharmaceutical formulations, and biological fluids. HPLC methods often utilize reversed-phase columns and can be coupled with various detectors.

HPLC-Mass Spectrometry (HPLC-MS): This hyphenated technique is particularly powerful for both qualitative and quantitative analysis of impurities due to its high sensitivity and ability to provide structural information.

Spectrophotometry: Spectrophotometric methods, including derivative spectrophotometry, have also been developed for the quantification of ranitidine and its oxidation products nih.gov.

Other Techniques: Other analytical procedures mentioned include titrimetry.

Characterization Data: For impurity standards such as this compound, comprehensive characterization data is provided through Certificates of Analysis (CoA). This data typically includes:

¹H Nuclear Magnetic Resonance (NMR) spectroscopy

¹³C NMR spectroscopy

Infrared (IR) spectroscopy

Mass spectrometry (MASS)

High-Performance Liquid Chromatography (HPLC) purity

These analytical techniques and detailed characterization data are crucial for establishing detection limits, quantifying impurity levels, and ensuring that trace impurities remain within acceptable regulatory limits set by authorities like the FDA and EMA.

Stability Studies and Degradation Pathways of Ranitidine Leading to this compound

This compound (PubChem CID: 163116) is identified as a key impurity and degradation product of ranitidine (PubChem CID: 3001055). Its presence is often attributed to unintentional chemical processes during the manufacturing or storage of ranitidine drug substance and finished products chemicea.comdaicelpharmastandards.com.

While this compound is not typically synthesized intentionally for therapeutic use, its formation as an impurity from ranitidine primarily occurs through a process known as N-demethylation. This reaction involves the removal of a methyl group from the dimethylamino moiety present in the ranitidine molecule. In biological systems, N-demethylation is a major metabolic pathway for ranitidine, leading to the formation of this compound wikipedia.orghres.canih.govchemicalbook.in. Studies involving human and rat liver microsomes have shown that ranitidine undergoes oxidative metabolism, yielding this compound along with other metabolites like ranitidine N-oxide and ranitidine S-oxide ebi.ac.uk. The desmethylation process in these biological contexts was significantly inhibited by cytochrome P450 inhibitors, suggesting an enzymatic oxidative mechanism ebi.ac.uk.

In the context of impurity chemistry, this compound is considered a degradation impurity. The chemical degradation of ranitidine can be influenced by various environmental factors, including temperature, humidity, and the presence of oxidative agents nih.govresearchgate.netresearchgate.net. The N-demethylation pathway is a plausible route for its chemical formation as an impurity under certain stress conditions, particularly those involving oxidation researchgate.net.

Stability Studies and Degradation Pathways

Stability studies of ranitidine have revealed that it is susceptible to degradation under various stress conditions, leading to the formation of several degradation products, including this compound.

Oxidative Degradation : Ranitidine has been shown to degrade in the presence of oxidative agents, with the production of N-oxides, S-oxides, and this compound researchgate.net. This indicates that oxidative processes contribute to the N-demethylation of ranitidine, leading to this compound.

Photodegradation : Research on the photochemical fate of ranitidine has identified N-demethylated products as intermediates during photodegradation. These products are formed rapidly and subsequently undergo further conversion researchgate.net. This highlights light exposure as a factor in the formation of this compound.

Detailed Research Findings (Metabolic Context for Quantitative Insight)

While direct quantitative data for this compound as a chemical impurity formed under specific stress conditions in pharmaceutical formulations is not extensively detailed in the provided search results, its formation as a metabolite provides quantitative insights into the N-demethylation process from ranitidine.

Table 1 summarizes the reported percentages of ranitidine metabolites, which include this compound, from metabolic studies. These figures, while from biological systems, illustrate the extent to which N-demethylation occurs from the parent compound.

Table 1: Reported Percentages of Ranitidine Metabolites

| Metabolite | Percentage of Administered Dose (in urine/microsomes) | Source Type | Citation |

| Ranitidine N-oxide | < 4% (urine); 66-76% (microsomes) | Metabolic | wikipedia.org, ebi.ac.uk |

| Ranitidine S-oxide | 1% (urine); 13-18% (microsomes) | Metabolic | wikipedia.org, ebi.ac.uk |

| This compound | Up to 14% (urine); 12-16% (microsomes) | Metabolic | hres.ca, ebi.ac.uk |

Advanced Analytical Methodologies for Desmethylranitidine Characterization

Spectroscopic and Spectrometric Elucidation Techniques

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Computational Approaches to Fragmentation Chemistry

Computational approaches play a crucial role in understanding and predicting the fragmentation pathways of chemical compounds, particularly in conjunction with mass spectrometry (MS) techniques. For Desmethylranitidine, these methods aid in the elucidation of its molecular structure and the identification of its characteristic fragment ions.

Mass spectrometry, especially tandem mass spectrometry (MS/MS), is widely employed for the identification of drug metabolites, including this compound researchgate.net. The principle relies on the fact that metabolites often retain various substructures of the parent drug molecule. By fragmenting the precursor ion through techniques like collision-induced dissociation (CID), characteristic daughter ions are produced, providing insights into the compound's structure nih.govresearchgate.net.

While specific ab initio or Density Functional Theory (DFT) studies solely focused on predicting this compound's fragmentation pathways were not extensively detailed in the immediate search results, the broader field of computational chemistry offers tools to model such processes. These tools can generate "modular structures" consistent with experimental fragmentation data, aiding in de novo identification or comparison to "template" compounds sharif.edu. Software utilizing hydrogen rearrangement rules can also assist in computational MS/MS fragmentation and structure elucidation nih.gov.

For this compound, experimental mass spectrometry data provides a precursor m/z of 299.1183 for the [M-H]- adduct in negative electrospray ionization (ESI) mode, with several prominent fragment ions observed through CID nih.gov.

| Precursor Adduct | Precursor m/z | Top 5 Fragment Peaks (m/z) |

| [M-H]- | 299.1183 | 111.9963, 60.0084, 116.0442, 142.0584, 45.9934 nih.gov |

Additionally, predicted collision cross-section (CCS) values, which are related to a molecule's three-dimensional structure and its interaction with gas-phase ions, are available for this compound. For the [M+H]+ adduct, the predicted CCS is 168.2 Ų uni.lu. Such computational predictions, combined with experimental measurements, enhance the confidence in structural assignments and provide valuable data for analytical method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic compounds, providing information on the connectivity and spatial arrangement of atoms within a molecule. Both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are crucial for this purpose.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different proton environments within a molecule. The chemical shift (δ, expressed in parts per million, ppm) of a proton signal is influenced by its electronic environment, with electronegative atoms and unsaturated groups causing deshielding (higher ppm values) oecd.org. The multiplicity of a signal (e.g., singlet, doublet, triplet) indicates the number of neighboring protons, and the integration of the signal corresponds to the relative number of protons contributing to that signal.

For this compound, with its furan (B31954) ring, methylene (B1212753) bridges, secondary amine, and nitroethene functionalities, one would expect a complex ¹H NMR spectrum. Key regions for proton signals would likely include:

Furan Ring Protons: Aromatic protons typically resonate in the δ 6.0-9.0 ppm range. The furan ring protons would likely appear in this region, potentially as distinct signals due to their different environments.

Methylene Protons (–CH₂–): Protons on methylene groups adjacent to sulfur, nitrogen, or the furan ring would show characteristic shifts, often in the δ 2.0-4.0 ppm range, with their exact positions and multiplicities depending on their immediate neighbors.

Methyl Protons (–CH₃): The methyl group attached to the secondary amine would typically appear as a singlet in the δ 2.0-3.0 ppm range.

Amine Protons (–NH–): Protons on the secondary amine might appear as broad signals, whose exact position can be highly solvent and concentration dependent, often in the δ 1.0-5.0 ppm range.

Nitroethene Protons: Protons associated with the nitroethene moiety would also contribute to the spectrum, likely in the olefinic region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shift of a carbon signal is highly sensitive to its electronic environment hmdb.ca. Quaternary carbons (carbons with no attached hydrogens) are typically observed, though they may be weaker than protonated carbons due to the absence of direct nuclear Overhauser effect (NOE) enhancement hmdb.ca.

For this compound, the ¹³C NMR spectrum would reveal signals corresponding to each unique carbon environment. Expected chemical shift ranges for the carbons would include:

Furan Ring Carbons: Aromatic carbons typically resonate in the δ 100-170 ppm range hmdb.ca. The carbons of the furan ring would fall within this region.

Methylene Carbons (–CH₂–): Carbons in methylene groups, especially those adjacent to heteroatoms like sulfur or nitrogen, would appear in the δ 20-70 ppm range.

Methyl Carbon (–CH₃): The methyl carbon would typically resonate in the δ 10-30 ppm range.

Nitroethene Carbons: Carbons of the nitroethene system would likely appear in the alkene/aromatic region, possibly at higher chemical shifts due to the electron-withdrawing nitro group.

S-CH₂ Carbons: Carbons directly bonded to sulfur would also have characteristic shifts.

The interpretation of both ¹H and ¹³C NMR spectra, often complemented by 2D NMR techniques (e.g., COSY, HSQC, HMBC), would be essential for a complete and unambiguous assignment of this compound's structure mdpi.com.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to characteristic molecular vibrations libretexts.org.

This compound contains several key functional groups that would exhibit characteristic IR absorption bands:

N-H Stretching: The secondary amine group (–NH–) would typically show one or two absorption bands in the 3100-3500 cm⁻¹ region, which can be broad due to hydrogen bonding researchgate.netathabascau.caphywe.com.

C-H Stretching:

Aliphatic C-H stretches (from -CH₂, -CH₃ groups) would appear below 3000 cm⁻¹, typically in the 2850-2990 cm⁻¹ range nih.govathabascau.ca.

Aromatic C-H stretches (from the furan ring) would be observed slightly above 3000 cm⁻¹ nih.gov.

C=C Stretching: The furan ring and the nitroethene moiety contain C=C double bonds. Aromatic C=C stretches typically appear around 1500-1600 cm⁻¹ nih.gov. Olefinic C=C stretches can be found in the 1630-1680 cm⁻¹ range libretexts.org.

C=N Stretching: The nitroethene system contains a C=N bond, which might contribute to absorptions in the 1600-1650 cm⁻¹ range researchgate.net.

Nitro Group (–NO₂): The nitro group would exhibit strong characteristic asymmetric and symmetric stretching vibrations, typically around 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively researchgate.net.

C-O Stretching: The furan ring contains C-O bonds, which would have characteristic stretching vibrations, often in the 1000-1300 cm⁻¹ region researchgate.net.

C-S Stretching: The thioether linkage (–S–CH₂–) would also contribute to the spectrum, though C-S stretches are generally weaker and appear in the 600-800 cm⁻¹ range.

The "fingerprint region" below 1500 cm⁻¹ would contain a complex pattern of bands unique to this compound, which can be used for identification by comparison with reference spectra libretexts.orgphywe.comresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum oecd.orgarchive.org. This absorption occurs due to electronic transitions within molecules, particularly those with conjugated pi-electron systems (chromophores) researchgate.net.

This compound contains a furan ring and a nitroethene moiety, both of which are chromophores capable of absorbing UV light. The presence of these conjugated systems suggests that this compound would exhibit characteristic absorption bands in the UV region. For comparison, ranitidine (B14927), the parent compound, has been reported to show UV absorption maxima at various wavelengths depending on the solvent and method, such as 314 nm, 286 nm, 225 nm, and 226 nm rsc.org. Given the structural similarities, this compound would likely exhibit absorption in a similar UV range, possibly with shifts due to the difference in substitution patterns.

The intensity of the absorption is quantified by absorbance, and the wavelength at which maximum absorbance occurs is known as λmax archive.org. UV-Vis spectroscopy is useful for both qualitative identification and quantitative analysis of compounds, as absorbance is directly proportional to concentration (Beer-Lambert law) archive.orgfaccts.de.

Derivative Spectrophotometry

Derivative spectrophotometry is an advanced analytical technique that involves converting a normal absorption spectrum into its first, second, or higher-order derivative hmdb.ca. This mathematical transformation offers several advantages, particularly in the analysis of complex mixtures where spectral overlap occurs.

For this compound, especially in the context of its analysis as a decomposition product of ranitidine, derivative spectrophotometry proves highly valuable. It enhances the resolution of overlapping bands, improves selectivity, and can eliminate baseline drift hmdb.ca. This technique allows for the determination of individual components in mixtures without prior separation, by measuring the derivative amplitude at specific wavelengths where the interference from other components is minimized hmdb.ca.

Studies on the quantification of ranitidine hydrochloride (RHCl) in the presence of its decomposition products (R-ox), which include this compound, have successfully employed derivative spectrophotometry hmdb.ca. For instance, the first derivative spectrum, generated using algorithms like Savitzky-Golay, has been used to quantify RHCl at 332 nm and the decomposition product (R-ox) at 238 nm hmdb.ca. This demonstrates the utility of derivative spectrophotometry in distinguishing and quantifying this compound even when its spectrum overlaps with that of ranitidine or other related substances. The application of derivative spectra significantly amplifies the selectivity and sensitivity of the assay.

Kinetic Spectrophotometry

Kinetic spectrophotometry is an analytical technique that measures the rate of a chemical reaction by monitoring changes in absorbance over time. This method is particularly valuable for its selectivity and ability to mitigate interference from additives that might affect direct spectrophotometric measurements scispace.com. While direct kinetic spectrophotometric studies focusing solely on this compound are not extensively documented in the provided literature, similar methods have been successfully applied to its parent compound, ranitidine, and other related H2-receptor antagonists scispace.comnih.govscienceasia.org.

For instance, methods for ranitidine have involved reactions with reagents like alkaline potassium permanganate, where the rate of change in absorbance of the resulting manganate (B1198562) species is measured at specific wavelengths, such as 610 nm nih.gov. Another approach for ranitidine and nizatidine (B1679011) utilized the reaction with 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD–Cl) in a borate (B1201080) buffer at 60°C, with absorbance measured at 495 nm scispace.com. These methods demonstrate linearity over specific concentration ranges and achieve low limits of detection and quantification.

The principles applied to ranitidine, such as monitoring the formation or disappearance of a colored product, could potentially be adapted for this compound, given their structural similarities. The kinetic approach offers a way to differentiate the target analyte from other compounds that might react at different rates or not at all, enhancing the method's specificity.

Table 1: Example Kinetic Spectrophotometric Parameters for Ranitidine

| Parameter | Value (Ranitidine) scispace.comnih.gov |

| Reaction Reagent | Alkaline KMnO₄ or NBD–Cl |

| Wavelength (λmax) | 610 nm (KMnO₄), 495 nm (NBD–Cl) |

| Linear Concentration Range | 0.8–4.0 µg/mL (KMnO₄), 2–20 µg/mL (NBD–Cl) scispace.comnih.gov |

| Limit of Detection (LOD) | 0.13 µg/mL (NBD–Cl) scispace.com |

| Average Recovery | 100.26% (NBD–Cl, tablets) scispace.com |

Note: These data are for Ranitidine and illustrate the typical performance of kinetic spectrophotometric methods that might be adaptable for this compound.

Fluorescence Quenching Methods

Fluorescence quenching methods involve the decrease in fluorescence intensity of a fluorophore due to its interaction with a quencher molecule nih.govebi.ac.uk. This phenomenon can be exploited for quantitative analysis, as the extent of quenching is often proportional to the concentration of the quencher nih.gov. Similar to kinetic spectrophotometry, direct studies on fluorescence quenching methods specifically for this compound are not prominently detailed in the provided search results. However, its parent compound, ranitidine, has been analyzed using such techniques researchgate.netwikipedia.org.

A novel method for ranitidine hydrochloride determination, for example, is based on the fluorescence quenching of functionalized cadmium sulfide (B99878) (CdS) quantum dots (QDs) researchgate.net. In this method, thioglycolic acid (TGA)-capped CdS QDs were synthesized, and their fluorescence was quenched upon the addition of ranitidine hydrochloride in aqueous solution. The Stern-Volmer calibration plot, which relates the ratio of unquenched to quenched fluorescence intensity (F₀/F) to the quencher concentration, showed linearity over a specific range researchgate.net.

The mechanism of fluorescence quenching can be static (formation of a non-fluorescent complex) or dynamic (collisional encounters) nih.gov. Understanding the quenching mechanism is critical for method development and optimization. The sensitivity of fluorescence methods, coupled with their inherent selectivity, makes them promising for the analysis of compounds like this compound, particularly if it exhibits intrinsic fluorescence or can be derivatized to a fluorescent species.

Table 2: Example Fluorescence Quenching Parameters for Ranitidine Hydrochloride

| Parameter | Value (Ranitidine HCl) researchgate.net |

| Fluorophore | Functionalized CdS QDs |

| Excitation Wavelength (λex) | 370 nm |

| Linear Concentration Range | 0.50–15.0 µg/mL |

| Correlation Coefficient | 0.996 |

| Average Recovery | 98.47–102.30% |

Note: These data are for Ranitidine Hydrochloride and illustrate the typical performance of fluorescence quenching methods that might be adaptable for this compound.

Integrated Analytical Approaches for Structural Elucidation and Impurity Profiling

The structural elucidation and impurity profiling of this compound, especially in complex matrices, often necessitate the use of integrated analytical approaches americanpharmaceuticalreview.com. These approaches combine multiple analytical techniques to provide comprehensive information, overcoming the limitations of individual methods nih.govveeprho.com. This is particularly important for identifying low-level unknown impurities and degradation products in pharmaceutical substances americanpharmaceuticalreview.com.

Hyphenated Techniques in Analytical Chemistry

Hyphenated techniques are powerful tools that combine a separation technique with one or more spectroscopic detection techniques, exploiting the advantages of both veeprho.comfda.govwaters.com. This combination allows for the separation of complex mixtures into individual components, followed by their identification and characterization veeprho.comfda.gov. Key hyphenated techniques relevant to this compound include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for impurity profiling and structural elucidation due to its high sensitivity, specificity, and ability to analyze complex mixtures americanpharmaceuticalreview.comdaicelpharmastandards.com. LC separates compounds based on their chemical properties, while MS provides information on their mass-to-charge ratios, elemental composition, and fragmentation patterns americanpharmaceuticalreview.comdaicelpharmastandards.com. LC-MS/MS (tandem MS) further enhances specificity and sensitivity by providing fragmentation information, which is crucial for confirming structural assignments americanpharmaceuticalreview.com. This compound, as a metabolite of ranitidine, has been determined in human plasma and urine using high-performance liquid chromatography (HPLC), often coupled with mass spectrometry for identification and quantification ebi.ac.uknih.govijpcbs.com. LC-MS methods are particularly valuable for detecting trace levels of impurities in complex samples daicelpharmastandards.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a versatile technique primarily used for the identification and quantification of volatile and semi-volatile organic substances synzeal.comscribd.com. While ranitidine itself can be heat-sensitive, making direct GC analysis challenging, GC-MS methods, often coupled with headspace (HS) or solid-phase microextraction (SPME), are employed for the analysis of volatile impurities, such as N-nitrosodimethylamine (NDMA), which can be found in ranitidine products scispace.com. Although not directly for this compound, the principle of GC-MS for impurity analysis is relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about compounds by analyzing the magnetic properties of atomic nuclei hyphadiscovery.comrsc.org. It is considered one of the most powerful techniques for elucidating the chemical structure of organic molecules hyphadiscovery.comrsc.org. For this compound, NMR (specifically ¹H NMR and ¹³C NMR) is used for its characterization and to confirm its structure nih.govscribd.com. Hyphenated techniques like LC-NMR allow for the direct coupling of HPLC systems to NMR, enabling the structural elucidation of separated components without prior isolation, which is highly beneficial for complex samples like drug metabolites or impurities waters.comedqm.eu.

Table 3: Applications of Hyphenated Techniques in this compound Characterization

| Technique | Primary Function | Key Information Provided | Relevance to this compound |

| LC-MS/MS | Separation & Mass Analysis | Molecular weight, elemental composition, fragmentation patterns americanpharmaceuticalreview.comdaicelpharmastandards.com | Identification and quantification in biological samples and impurity profiling ebi.ac.uknih.govscribd.com |

| GC-MS | Separation & Mass Analysis | Volatile compound identification, quantification synzeal.comscribd.com | Relevant for volatile impurities (e.g., nitrosamines) associated with ranitidine and its derivatives scispace.com |

| NMR | Structural Elucidation | Connectivities, functional groups, stereochemistry hyphadiscovery.comrsc.org | Definitive structural confirmation and purity assessment nih.govdaicelpharmastandards.comscribd.com |

| LC-NMR | On-line Separation & NMR | Structural information of separated components waters.comedqm.eu | Direct structural elucidation of this compound in complex mixtures without isolation |

Multi-Technique Data Interpretation for Unknown Compound Identification

Identifying unknown compounds, especially impurities or metabolites like this compound, often requires the integration and interpretation of data from multiple analytical techniques nih.govidrblab.net. No single technique provides all the necessary information for a definitive structural assignment nih.gov.

The process typically begins with techniques like LC-MS, which can provide the molecular weight and often the elemental composition of an unknown compound through accurate mass measurements americanpharmaceuticalreview.com. Tandem MS (MS/MS) experiments yield fragmentation patterns, offering clues about substructures americanpharmaceuticalreview.com. However, MS data alone can sometimes lead to incorrect structural assignments, particularly for isomers or compounds with similar fragmentation hyphadiscovery.com.

This is where techniques like NMR become indispensable. NMR spectroscopy provides complementary and often definitive structural information, including the connectivity of atoms and the spatial arrangement of functional groups hyphadiscovery.comrsc.org. For example, ¹H and ¹³C NMR spectra, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY), can confirm the proposed structure from MS data or correct misassignments hyphadiscovery.com.

In impurity profiling, data from chromatographic separations (e.g., retention times from HPLC or GC) are combined with spectroscopic data (UV-Vis, IR, MS, NMR) to build a comprehensive profile nih.govidrblab.net. Software tools are increasingly used to streamline this process, allowing for the detection of key components, extraction of relevant peaks, and visualization of multi-technique data in a single interface idrblab.net. These tools can search databases for known structures, evaluate match accuracy, and aid in the characterization of unknowns by proposing molecular formulas and generating in silico fragmentation data idrblab.net. The combination of high-resolution MS/MS with online H/D exchange LC/MS methods also provides a practical way for rapid structural characterization of unknowns americanpharmaceuticalreview.com.

The integrated approach ensures a robust and reliable identification process, critical for maintaining the quality and safety of pharmaceutical products.

Table 4: Role of Multi-Technique Data in Unknown Compound Identification

| Analytical Technique | Contribution to Identification |

| LC-MS/MS | Molecular weight, elemental formula, fragmentation patterns, impurity detection americanpharmaceuticalreview.comdaicelpharmastandards.com |

| NMR Spectroscopy | Detailed structural connectivity, stereochemistry, functional groups, definitive identification hyphadiscovery.comrsc.org |

| UV-Vis Spectroscopy | Chromophore presence, quantification, purity assessment |

| IR Spectroscopy | Functional group identification |

| Chromatographic Data | Retention time, purity, separation from matrix components |

Environmental Occurrence and Transformation Studies of Desmethylranitidine

Detection and Monitoring in Environmental Aquatic Matrices

The increasing prevalence of pharmaceuticals in the aquatic environment is a growing concern. umweltbundesamt.de Desmethylranitidine, along with its parent compound ranitidine (B14927), is among the numerous pharmaceutical substances that have been detected in different water matrices. tuiasi.ro High-performance analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), are crucial for the quantification of these compounds, which often exist at trace concentrations (in the range of picograms to micrograms per liter). bmuv.deumweltbundesamt.de

Monitoring studies have been established to determine the occurrence and distribution of pharmaceuticals in various environmental compartments, including surface water, groundwater, and wastewater. umweltbundesamt.debmuv.de For instance, a study of water samples from the River Rhine and the Teltow Canal identified 97 different pharmaceuticals. bmuv.de While specific concentration data for this compound in these matrices is not always detailed in broad-scope studies, the detection of its parent compound, ranitidine, in wastewater effluents and surface waters suggests the likely presence of its metabolites. researchgate.net

The development of sensitive and selective analytical methods is a continuous process, aiming to improve the detection and quantification of polar and extremely polar pharmaceuticals like this compound in complex environmental samples. umweltbundesamt.de These methods often involve sophisticated sample preparation techniques to isolate the target analytes from interfering substances. umweltbundesamt.de

Table 1: Detection of this compound and Related Compounds in Aquatic Environments

| Compound | Matrix | Concentration Range | Reference |

| Ranitidine | Wastewater Effluent | Dozens to hundreds of ng/L | researchgate.net |

| Ranitidine | Surface Water | Dozens of ng/L | researchgate.net |

| This compound | Groundwater | 11 ng/L to 170 ng/L | umweltbundesamt.de |

Transformation Pathways in Natural and Engineered Aquatic Environments

This compound, like its parent compound, can undergo various transformation processes in the aquatic environment, influenced by factors such as sunlight, chemical oxidants, and microbial activity.

Photolytic Degradation Processes

Photodegradation, or the breakdown of compounds by light, is a significant transformation pathway for many pharmaceuticals. Ranitidine itself is susceptible to direct photolysis, with studies showing a half-life of 35 minutes under noon summertime sunlight at a latitude of 45°. researchgate.netnih.gov This process primarily affects the nitroacetamidine portion of the ranitidine molecule. nih.gov While direct photolysis of this compound is not as extensively documented, the structural similarities to ranitidine suggest it may also be susceptible to photodegradation.

Indirect photolysis, involving reactions with photochemically produced transient species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), also plays a role. Ranitidine reacts rapidly with both of these oxidants. nih.gov Given that this compound retains key functional groups, it is plausible that it would also be reactive towards these species.

Ozonation and Advanced Oxidation Processes (AOPs)

Ozonation and advanced oxidation processes (AOPs) are water treatment technologies designed to remove organic contaminants through oxidation. wikipedia.orgabsoluteozone.com AOPs generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic compounds. wikipedia.orgopenbiotechnologyjournal.comresearchgate.net These processes include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light in various combinations. wikipedia.orgkirj.ee

Studies have shown that ozonation can be effective in removing pharmaceuticals from water. mdpi.com For example, the combination of ozone and hydrogen peroxide has been shown to enhance the degradation of pesticides in water. kirj.ee While specific studies focusing solely on the ozonation of this compound are limited, research on the parent compound, ranitidine, and other pharmaceuticals indicates that AOPs are a promising technology for their removal. mdpi.commdpi.com However, it is important to note that these processes can lead to the formation of transformation products, which may themselves be of environmental concern. mdpi.com

Role as a Precursor in Disinfection By-Product Formation (e.g., Nitrosamines via Chloramination)

A significant area of research has focused on the role of ranitidine and, by extension, its metabolites like this compound, as precursors to the formation of disinfection by-products (DBPs), particularly N-nitrosodimethylamine (NDMA). researchgate.netnih.gov NDMA is a probable human carcinogen that can be formed during the chloramination of drinking water. nih.gov

Ranitidine has been identified as a potent NDMA precursor. researchgate.netnih.gov The reaction between monochloramine and ranitidine follows second-order kinetics and is catalyzed by acid. nih.gov The decomposition of ranitidine during chloramination can lead to the formation of various byproducts, including intermediates that are critical for NDMA formation. nih.govresearchgate.net Computational studies have proposed mechanisms for NDMA formation from tertiary amines like ranitidine, involving steps such as nucleophilic substitution, oxidation, and nitrosation. nih.govrsc.org Given that this compound is a tertiary amine, it is also considered a potential precursor for NDMA formation.

Fate and Attenuation in Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are a primary pathway for the entry of pharmaceuticals and their metabolites into the aquatic environment. copernicus.org The removal efficiency of these compounds in WWTPs can vary significantly depending on the treatment processes employed and the physicochemical properties of the compound. nih.govipb.ac.id

The fate of pharmaceuticals in WWTPs is primarily governed by biotransformation and sorption to sludge. nih.govnih.gov For many psychoactive pharmaceuticals, biodegradation and chemical transformation are the dominant removal mechanisms. nih.gov While conventional WWTPs are primarily designed to remove organic matter and nutrients, they can also achieve partial removal of micropollutants. copernicus.orgeeer.org

Future Research Directions

Development of Novel and Enhanced Analytical Methodologies for Trace Analysis

The quantification of Desmethylranitidine in environmental samples presents a significant analytical challenge due to its presence at trace concentrations (ng/L to µg/L) within complex matrices like wastewater effluent and surface water. acs.orgumweltbundesamt.de While current methods, predominantly based on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), have been effective for detecting ranitidine (B14927) and its major metabolites, there is a pressing need for more sensitive and robust methodologies. researchgate.netijnrd.org

Future research should prioritize the development of analytical methods with lower limits of detection (LOD) and quantification (LOQ). This can be achieved through several avenues:

Advanced Sample Preparation: Research into novel solid-phase extraction (SPE) sorbents with high selectivity for this compound could significantly improve pre-concentration and reduce matrix interference, a common issue in environmental analysis. minia.edu.eg

High-Resolution Mass Spectrometry (HRMS): The application of techniques such as time-of-flight (TOF) or Orbitrap mass spectrometry can provide enhanced mass accuracy and resolution. researchgate.net This would facilitate more confident identification and confirmation of this compound at trace levels, distinguishing it from isobaric interferences in complex samples.

Hyphenated Chromatographic Techniques: Exploring advanced chromatographic techniques, such as two-dimensional liquid chromatography (2D-LC), could offer superior separation of this compound from other co-eluting contaminants present in environmental samples. ijnrd.org

The development of these methods is crucial for accurate environmental monitoring and risk assessment. umweltbundesamt.de

| Analytical Technique | Current Application for Ranitidine/Metabolites | Future Enhancement for this compound Trace Analysis |

| HPLC with UV Detection | Used for quantification in pharmaceutical formulations and some plasma samples. researchgate.netijnrd.org | Limited utility for trace environmental analysis due to low sensitivity and specificity. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | The current standard for quantifying ranitidine and its metabolites in environmental and biological samples. umweltbundesamt.deresearchgate.net | Method optimization for lower detection limits, development of more sensitive precursor-to-product ion transitions. |

| High-Resolution Mass Spectrometry (HRMS) | Used in screening studies to identify potential transformation products, including this compound. researchgate.net | Wider adoption for routine quantitative analysis to improve confidence in identification at trace levels. |

| Solid-Phase Extraction (SPE) | Commonly used for sample clean-up and pre-concentration. researchgate.netminia.edu.eg | Development of molecularly imprinted polymers or other selective sorbents specific to this compound. |

Advanced Understanding of Transformation Mechanisms in Complex Environmental Systems

This compound is formed from ranitidine via N-demethylation, a common metabolic pathway in humans and a transformation pathway in the environment. nih.govresearchgate.net Its presence in wastewater treatment plant (WWTP) effluents confirms that it is generated during treatment processes. researchgate.netnih.gov However, the precise mechanisms and kinetics of its formation and subsequent degradation in complex environmental systems are not fully understood.

Future research should focus on elucidating these transformation pathways under environmentally relevant conditions:

Biodegradation Studies: Investigations using activated sludge from WWTPs and environmental microbial consortia are needed to identify the specific microorganisms and enzymatic pathways responsible for the demethylation of ranitidine and the further degradation of this compound. acs.orgnih.gov This includes studying its fate under both aerobic and anaerobic conditions.

Abiotic Degradation: The role of abiotic processes, such as photolysis, hydrolysis, and reaction with disinfectants (e.g., chlorine, chloramine), in the transformation of this compound requires further study. researchgate.net For instance, the reaction of tertiary amine precursors like ranitidine with chloramine (B81541) is known to be a potential pathway for the formation of N-nitrosodimethylamine (NDMA), and the role of this compound in similar reactions is a critical data gap. b-cdn.net

Matrix Effects: Research should explore how different environmental matrices (e.g., surface water, groundwater, sediment) and water quality parameters (e.g., pH, temperature, presence of dissolved organic matter) influence transformation rates and pathways. tuiasi.romdpi.com

A tiered approach, combining laboratory batch experiments with full-scale WWTP monitoring, can help to build a comprehensive model of this compound's environmental fate. researchgate.net

| Transformation Process | Description | Relevance to this compound | Research Focus |

| Biotransformation | Degradation by microorganisms, primarily in wastewater treatment plants. nih.gov | Formed from ranitidine via microbial demethylation. researchgate.net | Identify specific microbial species and enzymes involved; determine subsequent biodegradation pathways and rates. |

| Chloramination | Reaction with chloramine, a disinfectant used in water treatment. | Ranitidine is a known precursor to NDMA during chloramination. b-cdn.net | Investigate if this compound also acts as an NDMA precursor or forms other disinfection byproducts. |

| Photolysis | Degradation by sunlight in surface waters. | The furan (B31954) ring in the molecule suggests potential susceptibility to photodegradation. | Determine photolytic degradation rates and identify transformation products under simulated solar radiation. |

Computational Chemistry Approaches to this compound Reactivity and Stability

Computational chemistry provides powerful tools for predicting the chemical properties, reactivity, and stability of molecules, offering insights that can be difficult to obtain through experiments alone. nsps.org.ng Techniques like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and predict its behavior in chemical reactions. mdpi.com

Future research utilizing computational chemistry could significantly advance our understanding of this compound:

Reactivity Prediction: DFT calculations can determine molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These calculations can help predict the sites on the this compound molecule most susceptible to nucleophilic or electrophilic attack, providing clues about its degradation pathways. mdpi.com

Degradation Pathway Elucidation: Computational models can be used to simulate potential degradation reactions, such as oxidation or hydrolysis. By calculating the activation energies for different proposed pathways, researchers can identify the most energetically favorable routes of transformation, guiding experimental studies.

Stability Analysis: Modeling can help estimate the stability of this compound and its potential transformation products. This is particularly relevant for assessing the likelihood of forming persistent or more toxic byproducts under various environmental conditions. researchgate.net

Integrating these in-silico approaches with experimental work can create a more efficient and targeted research strategy, helping to predict the environmental fate of this compound and prioritize studies on its most likely transformation products. rsc.org

| Computed Property | Description | Relevance to this compound |

| Molecular Formula | C12H20N4O3S. nih.gov | Basic identifier for the compound. |

| Molecular Weight | 300.38 g/mol . nih.gov | Used in quantitative analysis calculations. |

| XLogP3 | -0.2. nih.gov | Indicates the compound is relatively hydrophilic, suggesting mobility in aqueous environments. |

| Topological Polar Surface Area | 120 Ų. nih.gov | Relates to transport properties and interactions with biological systems. |

| Collision Cross Section (CCS) | 178.76 Ų for [M+H]⁺. nih.gov | An experimental property useful for compound identification in ion mobility-mass spectrometry. |

Q & A

Q. How should researchers address contradictory findings in this compound’s reported mechanism of action?

- Methodological Answer : Conduct a systematic review of existing literature to identify methodological inconsistencies (e.g., assay conditions, cell lines). Perform head-to-head experiments under standardized protocols. Use meta-analysis to reconcile conflicting data, emphasizing effect sizes and confidence intervals .

Methodological Notes

- Data Contradiction Analysis : Prioritize sensitivity analyses to test the robustness of conclusions against variable parameters (e.g., pH, temperature) .

- Experimental Reproducibility : Document all protocols in compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data and code repositories .

- Ethical and Relevance Checks : Ensure research questions align with translational gaps (e.g., clinical applicability) and avoid redundant studies through thorough literature gap analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.